Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride

Description

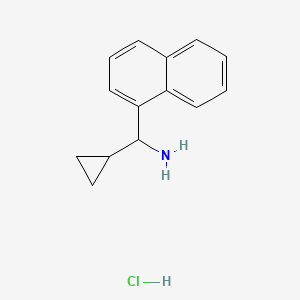

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a substituted cyclopropylmethylamine derivative featuring a naphthalen-1-yl aromatic system. The naphthalene moiety likely enhances lipophilicity and π-π stacking interactions, which may influence receptor binding affinity and pharmacokinetic properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopropyl(naphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14H,8-9,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXLEWTURRINSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cyclopropyl(naphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting with the cyclopropylation of naphthalene derivatives

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs

Chemical Reactions Analysis

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of cyclopropyl(naphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Features :

- Naphthalen-1-yl substituent : Aromatic system with planar geometry, contributing to hydrophobic interactions.

- Hydrochloride salt : Enhances solubility for in vitro and in vivo studies.

Synthesis of this compound would likely follow reductive amination or similar routes used for analogous cyclopropylmethylamine hydrochlorides, such as NaBH(OAc)₃-mediated reductions (general method C) or NaBH₄ in methanol .

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, highlighting structural and functional differences:

Key Observations:

Substituent Effects on Bioactivity: Fluorine substituents (e.g., 4-fluoro in , 2-fluoro in ) are common in receptor-targeted compounds due to their electronegativity and ability to modulate binding affinity. Bulky aromatic systems (e.g., quinolin-8-yl in ) enhance selectivity for serotonin receptors (5-HT2C), as seen in compound 39 (Ki < 10 nM) .

Synthetic Trends :

- Reductive amination (e.g., NaBH(OAc)₃ in dichloroethane) is widely used for secondary amine formation .

- Chiral derivatives (e.g., (S)-configured compounds) require enantioselective synthesis or resolution, as seen in .

Spectroscopic Consistency :

- HRMS and NMR data across analogs (e.g., δ 17.3–17.9 ppm for cyclopropyl carbons in ¹³C NMR ) validate structural integrity.

- Discrepancies in optical rotation (e.g., [α]D²⁰ = +10.0° in (+)-40 vs. -39.0° in (+)-20 ) highlight stereochemical impacts on physical properties.

Pharmacological Potential: Naphthalen-1-yl derivatives may exhibit enhanced blood-brain barrier penetration compared to phenyl analogs due to increased lipophilicity . Dual-acting modulators (e.g., FFAR1/FFAR4) benefit from cyclopropyl rigidity, as seen in compound Z4201311050 .

Biological Activity

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a cyclopropyl group attached to a naphthalene moiety, which is linked through a methanamine functional group. This unique structure contributes to its distinct biological properties and reactivity patterns.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that the compound may function as an inhibitor for specific proteases and other enzymes involved in pathological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can lead to therapeutic outcomes in conditions such as cancer and neurodegenerative diseases.

- Receptor Interaction : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed insights into how structural modifications can enhance or diminish its biological activity. Comparative studies with similar compounds have shown that variations in substituents can significantly affect potency and selectivity.

| Compound | Structure | Biological Activity | Potency |

|---|---|---|---|

| This compound | Structure | Moderate inhibition of target enzyme | EC50: 2.5 μM |

| (1-(naphthalen-1-yl)cyclohexyl)methanamine hydrochloride | Structure | Lower potency compared to cyclopropyl derivative | EC50: 5 μM |

| N-methyl-1-naphthalenemethylamine hydrochloride | Structure | Minimal activity | EC50: >10 μM |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiviral Activity : A study demonstrated that derivatives of this compound showed significant antiviral activity against SARS-CoV-2 proteases, suggesting potential applications in treating viral infections .

- Anticancer Properties : In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 and MDA-MB-231, with IC50 values in the low micromolar range .

- Neuropharmacological Effects : Research has suggested that this compound may modulate neurotransmitter systems, which could be beneficial in treating disorders like depression and anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.